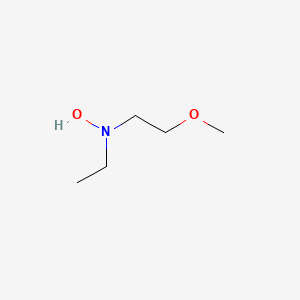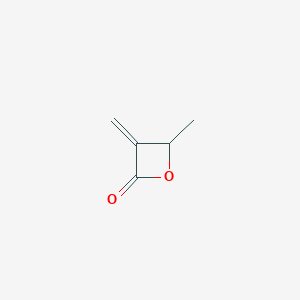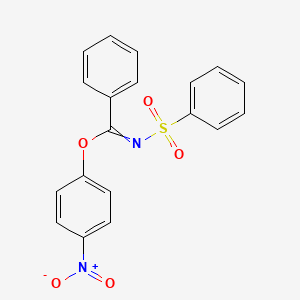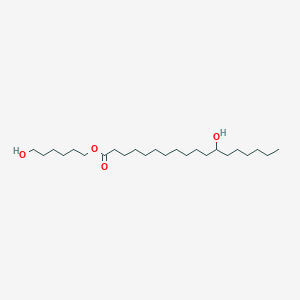![molecular formula C22H29N3O B14310185 N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 113445-71-9](/img/structure/B14310185.png)
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group, a phenylethyl group, and a piperidinyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Phenylethyl Group: This can be achieved through alkylation reactions using phenylethyl halides.
Introduction of the Aminophenyl Group: This step might involve nucleophilic substitution reactions where an aminophenyl group is introduced.
Formation of the Propanamide Backbone: Finally, the propanamide backbone can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
作用机制
The mechanism of action of N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
Uniqueness
N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide might be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
113445-71-9 |
|---|---|
分子式 |
C22H29N3O |
分子量 |
351.5 g/mol |
IUPAC 名称 |
N-(4-aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H29N3O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17,23H2,1H3 |
InChI 键 |
IQCBKRHBFMYHDV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
